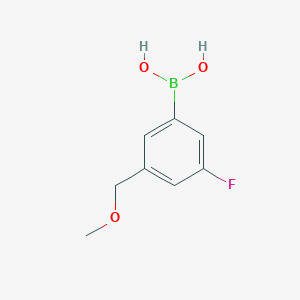
(3-Fluoro-5-(methoxymethyl)phenyl)boronic acid
Overview
Description
“(3-Fluoro-5-(methoxymethyl)phenyl)boronic acid” is a chemical compound that is used as an intermediate in pharmaceutical synthesis . It belongs to the class of organoboron compounds, specifically boronic acids, which are important chemical building blocks employed in cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C8H10BFO3 . The InChI code for this compound is 1S/C8H10BFO3/c1-13-5-6-2-7 (9 (11)12)4-8 (10)3-6/h2-4,11-12H,5H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 183.97 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Fluorescence Quenching Studies
- Fluorescence Quenching Mechanism : Studies have demonstrated that boronic acid derivatives like 4-fluoro-2-methoxyphenyl boronic acid show fluorescence quenching when interacting with aniline in alcohols, which is critical for understanding their photophysical properties (Geethanjali et al., 2015).
- Binding Interaction with Sugars : Research on 2-methoxy-5-fluoro phenyl boronic acid has explored its binding interaction with sugars such as dextrose and arabinose, highlighting the influence of sugar structure on binding affinity, which is crucial for applications in biosensing and diagnostics (Bhavya et al., 2016).
Applications in Organic Synthesis
- Catalysis for Amide Formation : Derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, including the 3-fluoro derivative, have been synthesized and evaluated for their role as catalysts in direct amide formation between carboxylic acids and amines, a vital process in pharmaceutical and material science industries (Arnold et al., 2008).
- Reduction of Fructose in Food Matrices : Studies have investigated the use of boronic acids, including 3-fluoro-5-methoxycarbonylphenylboronic acid, for the specific reduction of fructose in food, which is significant for food science and nutrition (Pietsch & Richter, 2016).
Photoluminescence and Material Science
- Optical Modulation in Carbon Nanotubes : Research has shown that phenyl boronic acids, when grafted onto polymers like polyethylene glycol, can interact with single-walled carbon nanotubes to modulate their near-infrared fluorescence, which has implications for developing advanced materials and sensors (Mu et al., 2012).
Structural and Reactivity Studies
- Influence on Properties of Phenylboronic Compounds : The introduction of fluorine substituents into phenylboronic compounds, including fluorinated boronic acids, has been studied to understand how these modifications influence their properties and reactivity. This is important for their application in various fields like analytical chemistry and medicine (Gozdalik et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (3-Fluoro-5-(methoxymethyl)phenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the boronic acid compound interacts with its target through two key steps: oxidative addition and transmetalation .
In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group, resulting in the oxidation of palladium .
In the transmetalation step, the boronic acid compound, which is nucleophilic, is transferred from boron to the palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, affects the carbon-carbon bond formation pathway . This pathway is crucial for the synthesis of complex organic compounds .
Pharmacokinetics
Its stability and reactivity in the suzuki-miyaura cross-coupling reaction suggest that it may have good bioavailability .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond . This bond formation is a critical step in the synthesis of complex organic compounds, including biologically active molecules .
Action Environment
The action of this compound is influenced by various environmental factors. The Suzuki-Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The stability and reactivity of the boronic acid compound can also be affected by the presence of other substances in the reaction environment .
Biochemical Analysis
Biochemical Properties
(3-Fluoro-5-(methoxymethyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This compound interacts with enzymes such as palladium catalysts, which facilitate the transmetalation process. The interaction between this compound and palladium catalysts is crucial for the formation of new chemical bonds, making it a valuable tool in synthetic chemistry .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may interact with proteins involved in signal transduction, leading to alterations in cellular responses. Additionally, this compound can impact gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, leading to either inhibition or activation of their activity. For example, this compound can inhibit enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under refrigerated conditions, but it may degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in cell function. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which this compound can be harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. This compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels . The interaction of this compound with metabolic enzymes is crucial for understanding its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms of this compound is essential for predicting its effects on cellular function and metabolism .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is critical for understanding its role in cellular processes and its potential therapeutic applications .
properties
IUPAC Name |
[3-fluoro-5-(methoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-13-5-6-2-7(9(11)12)4-8(10)3-6/h2-4,11-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQWRRSQPUBHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)COC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901221614 | |
| Record name | Boronic acid, B-[3-fluoro-5-(methoxymethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704063-73-9 | |
| Record name | Boronic acid, B-[3-fluoro-5-(methoxymethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-fluoro-5-(methoxymethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






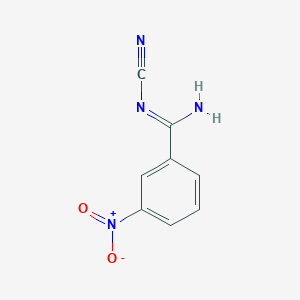

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulphonate](/img/structure/B1406842.png)
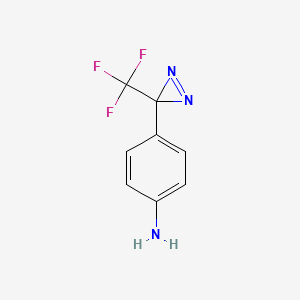
![(s)-6-((6-Chloropyridin-3-yl)methoxy)-2-nitro-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B1406844.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1406845.png)
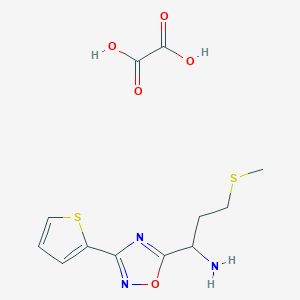
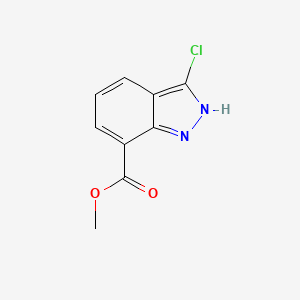
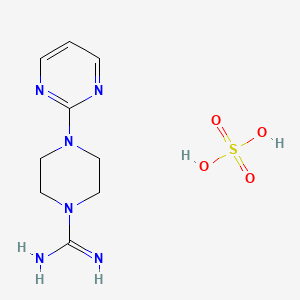
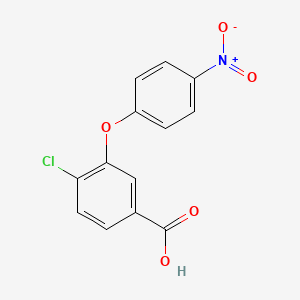
![N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine](/img/structure/B1406859.png)